(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a benzo[d]thiazole core, which is known for its biological activity, and multiple sulfonyl groups that can influence its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Prop-2-yn-1-yl Group: This step often involves a Sonogashira coupling reaction, where a terminal alkyne is coupled with an aryl halide in the presence of a palladium catalyst.
Formation of the Ylidene Group: This step involves the condensation of the benzo[d]thiazole derivative with a benzaldehyde derivative under basic conditions to form the ylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene group or the sulfonyl groups, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorosulfonic acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of benzo[d]thiazole derivatives with biological targets. It may serve as a probe for investigating enzyme activity or as a potential lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Benzo[d]thiazole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory activities, making this compound a candidate for further pharmacological evaluation.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved solubility or stability. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole core can bind to various biological targets, while the sulfonyl groups can enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: A simpler analog without the sulfonyl and ylidene groups.
Sulfonylated Benzo[d]thiazoles: Compounds with sulfonyl groups but lacking the prop-2-yn-1-yl and ylidene functionalities.
Ylidene Derivatives: Compounds with similar ylidene linkages but different core structures.
Uniqueness
(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of a benzo[d]thiazole core, multiple sulfonyl groups, and a ylidene linkage. This combination of features can result in unique chemical reactivity and biological activity, distinguishing it from simpler analogs and other related compounds.
Properties
IUPAC Name |
3-methylsulfonyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S3/c1-4-10-21-16-9-8-15(29(3,25)26)12-17(16)27-19(21)20-18(22)13-6-5-7-14(11-13)28(2,23)24/h1,5-9,11-12H,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSQPQFNVFCKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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